Home > Products > Screening Compounds P107559 > N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide - 303091-00-1

N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Catalog Number: EVT-2820662
CAS Number: 303091-00-1
Molecular Formula: C18H19ClFN3O
Molecular Weight: 347.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Arylpiperazines: This class is known for its wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. [, ]
  • Substituted acetamides: These compounds are found in numerous pharmaceuticals and are known to exhibit a variety of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. [, ]
Synthesis Analysis
  • Nucleophilic Substitution: This reaction can be employed to introduce the 4-phenylpiperazine moiety to a suitable electrophilic center, such as a halo-substituted acetamide derivative. []
  • Amide Coupling: This reaction can be utilized to form the acetamide linkage using a carboxylic acid derivative and an amine, typically in the presence of a coupling reagent. []
  • Cyclization Reactions: Depending on the desired final structure, various cyclization reactions can be employed to build heterocyclic ring systems onto the core structure. []
Molecular Structure Analysis
  • Conformation: The spatial arrangement of different moieties can influence how the molecule interacts with biological targets. Techniques like X-ray crystallography and computational modeling are often used to study conformation. [, , ]
  • Substituent Effects: The nature and position of substituents on the aromatic rings (e.g., 3-chloro-4-fluorophenyl) can significantly impact the compound's electronic properties and, consequently, its binding affinity and pharmacological activity. [, ]
Mechanism of Action
  • Receptor Antagonism: Many arylpiperazine derivatives act as antagonists of specific receptors, blocking the binding of endogenous ligands and modulating downstream signaling pathways. Examples include antagonism of serotonin receptors (5-HT1A, 5-HT2A), adrenergic receptors (α1), and dopamine receptors. [, , ]
  • Enzyme Inhibition: Certain structural features within this class can confer inhibitory activity against specific enzymes, interfering with their catalytic activity. Examples include inhibition of cyclooxygenase (COX), lipoxygenase, and phosphodiesterase 4 (PDE4). [, , ]
  • Disruption of Protein-Protein Interactions: Some compounds might interfere with protein-protein interactions crucial for specific cellular processes, ultimately leading to a desired therapeutic effect. []
Physical and Chemical Properties Analysis
  • Solubility: Aqueous solubility is crucial for drug formulation and bioavailability. Structural modifications, like the introduction of polar groups, can enhance solubility. []
Applications
  • Psychiatric Disorders: Arylpiperazines have a long history of use in treating psychiatric disorders like schizophrenia, anxiety, and depression. Their mechanism often involves modulation of serotonergic, dopaminergic, or adrenergic neurotransmission. [, , ]
  • Pain Management: Several compounds with acetamide moieties exhibit analgesic properties, potentially through their action on the central nervous system or by reducing inflammation. [, ]
  • Anti-inflammatory Agents: Compounds targeting inflammatory pathways, such as COX or 5-lipoxygenase inhibitors, hold potential for treating inflammatory diseases like arthritis. [, ]
  • Anti-cancer Activity: Some derivatives have shown promising anticancer activity, potentially through inhibition of key enzymes or signaling pathways involved in tumor growth. [, ]

2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide

Compound Description: 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is a compound with a similar structure to N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. In the crystal structure, molecules of 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide are linked together by various types of hydrogen bonds including N—H⋯O, C—H⋯O, C—H⋯Cl and C—H⋯F, forming layers parallel to (001). []

Relevance: This compound shares the N-(3-chloro-4-fluorophenyl)acetamide moiety with the target compound, N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. The primary structural difference lies in the substitution of the 4-phenylpiperazin-1-yl group with a 4-bromophenyl group. This similarity in structure suggests potential similarities in their chemical properties and potential applications. []

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

Compound Description: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one is an imidazole-containing chalcone synthesized through Claisen-Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 3′-chloro-4′-fluoroacetophenone. [] This compound is structurally similar to other chalcones known to have antifungal activity, particularly against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. []

Relevance: Although structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide at first glance, (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one shares the 3-chloro-4-fluorophenyl substructure. This shared feature suggests a potential common starting material or synthetic route. Further investigation into their synthesis could reveal valuable insights into the development of related compounds. []

2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide

Compound Description: This compound was synthesized through a reaction between 1-phenylpiperazine and 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide. [] This newly synthesized compound demonstrated noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities compared to standard treatments. []

Relevance: This compound exhibits a strong structural resemblance to N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, with the key difference being the presence of a pyrazin-2-yl group instead of a 3-chloro-4-fluorophenyl group attached to the acetamide nitrogen. The presence of the shared 2-(4-phenylpiperazin-1-yl)acetamide core structure suggests potential similarities in their binding affinities, pharmacological profiles, and metabolic pathways. []

N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Compound Description: This compound, also known as DW-8, is a member of a series of 4-anilinoquinazoline analogues investigated for their anticancer activity. [] DW-8 showed potent and selective efficacy against human colorectal cancer cell lines (HCT116, HT29, and SW620) with minimal impact on a non-cancerous colon cell line. []

Relevance: While structurally different from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, DW-8 shares the 3-chloro-4-fluorophenyl moiety. This common substructure indicates a potential shared pharmacophore or a similar mechanism of action, at least in part, for their respective biological activities. []

5-Arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones

Compound Description: This series of compounds was synthesized through a multi-step process starting with 3-chloro-4-fluoroaniline. The final step involved the condensation of 3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one with various aromatic aldehydes. [] These compounds were synthesized and evaluated for their antibacterial and antifungal properties. []

Relevance: The 5-Arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones share the 3-chloro-4-fluorophenyl substituent with N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. This structural similarity might imply a potential common precursor or shared synthetic pathway in their respective syntheses. []

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds represents a group of complex molecules synthesized through a multi-step process. [] Their biological activity and potential for pharmaceutical applications were evaluated through docking studies. []

Relevance: While these compounds have complex structures that differ significantly from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, they highlight the significance of exploring diverse chemical scaffolds and functional groups for enhancing biological activity. The use of docking studies for compound 9a-f emphasizes the importance of computational methods in understanding and predicting the interactions between small molecules and their biological targets, a strategy that could be applied to further investigate N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. []

3-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives

Compound Description: This series of 3-phenyl-1H-pyrazole-5-carboxamide derivatives was synthesized and studied for their anti-inflammatory activity, specifically their ability to inhibit carrageenan-induced paw edema in rats. [] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) and density functional theory (DFT) calculations were employed to analyze their fragmentation patterns and elucidate their structures. []

Relevance: These derivatives are structurally related to N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide through the presence of the 4-phenylpiperazin-1-yl substructure. The shared structural motif suggests that these compounds might target similar biological pathways or mechanisms related to inflammation, despite the significant differences in their core structures. []

N-( 3-chloro-2-aryl-4-oxoazetidin-1-yl )-2-( 5-( ( naphthalen-1-yloxy ) methyl )-2-thioxo-1 , 3 , 4-oxadiazol-3 ( 2 H )-yl ) acetamide

Compound Description: This compound, along with its derivatives, was synthesized from 2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) aceto hydrazide. [, ] These compounds were synthesized and evaluated for their antibacterial and antifungal properties. [, ]

Relevance: While this compound and its series are structurally different from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, they are relevant because they showcase how the combination of different heterocyclic rings, like oxadiazole and azetidine, can contribute to antimicrobial activity. This highlights the potential of exploring similar structural modifications around N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide to identify new compounds with enhanced or unique biological activities. [, ]

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

Compound Description: This group of compounds, inspired by the anti-tubulin polymerization properties of CA-4 analogues and indoles, was designed and synthesized as potential anti-cancer agents. [] Notably, compound 7d from this series exhibited potent antiproliferative activity against various cancer cell lines (HeLa, MCF-7, and HT-29) and was shown to induce apoptosis, cause G2/M cell cycle arrest, and inhibit tubulin polymerization, similar to colchicine. []

Relevance: Although structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, the N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, particularly compound 7d, underscore the importance of exploring diverse chemical structures in drug discovery. The potent anti-cancer properties of 7d, achieved by combining indole and acetamide moieties, highlight the potential of investigating similar hybrid molecules derived from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. []

N-(4-(2-Amino-3-chloro-4-pyridinyloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound and its crystalline salt forms have been identified as potential anti-cancer agents. [] The compound has been researched for its use in pharmaceutical compositions for treating cancer and other proliferative diseases. []

Relevance: While differing significantly in overall structure from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, this compound shares the presence of a 3-fluoro-4-substituted phenyl group. Although the exact nature and positioning of the substituents differ, this shared motif hints at a possible common building block in their synthetic pathways or a potential shared pharmacophoric element, despite their distinct core structures. []

4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives

Compound Description: These compounds belong to the pyridazinone class, known for their diverse biological activities. [] This series, specifically, was designed and synthesized to investigate their anticancer, antiangiogenic, and antioxidant properties. []

Relevance: Compounds within this series, while structurally diverse from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, share the 3-chloro-4-fluorophenyl moiety. This common substructure suggests the possibility of a shared early-stage intermediate in their respective syntheses, highlighting the relevance of exploring structure-activity relationships around this specific substitution pattern. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor that exhibits significantly improved aqueous solubility and oral absorption compared to its predecessor. [] This improvement was achieved by strategically incorporating a piperazine unit into its structure. []

Relevance: While the core structure of K-604 differs from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, both compounds share a piperazine ring within their structures. This shared structural element hints at the possibility of both compounds interacting with similar biological targets, although their specific binding modes and pharmacological effects might differ due to the variations in their overall structures. []

(E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides

Compound Description: This series of compounds was synthesized via a solvent-free condensation reaction between 2-amino-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide and various substituted benzaldehydes, facilitated by SiO2:H3PO4 as a catalyst and microwave irradiation. [] The spectral properties of these compounds, including infrared and NMR chemical shifts, were correlated with Hammett substituent constants and other parameters to investigate the substituent effects on their electronic structures. []

Relevance: Similar to other entries, these compounds share the 3-chloro-4-fluorophenyl substituent with N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. The study of their spectral properties and their correlation with electronic parameters emphasizes the importance of understanding how structural modifications, even those seemingly distant from the core pharmacophore, can influence the physicochemical properties and potentially the biological activities of the compounds. []

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: This compound was synthesized using a microwave-assisted Fries rearrangement of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone under catalyst- and solvent-free conditions. [] The reaction mechanism and the intermolecular interactions within the crystal structure were investigated using density functional theory (DFT) calculations and X-ray crystallography. []

Relevance: While this compound might seem structurally dissimilar to N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, the research highlights the effectiveness of microwave-assisted synthesis and the significance of understanding reaction mechanisms in organic synthesis. This knowledge could be applied to optimize the synthesis of the target compound or to explore the development of novel analogues with potentially improved properties. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471, a potent, selective, and reversible P2Y12 receptor antagonist, emerged as a potential alternative to clopidogrel. [] This compound demonstrated potent in vivo antiplatelet and antithrombotic activities, marking its potential as a unique antiplatelet agent. []

Relevance: While structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, SAR216471 features a piperazine ring within its structure, similar to the target compound. This shared motif highlights the potential of piperazine-containing compounds as pharmacologically active agents, even across different therapeutic areas. []

2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

Compound Description: This compound was synthesized and characterized using various techniques, including NMR spectroscopy and X-ray crystallography. [] The study revealed the significance of non-classical intermolecular C–H….O interactions in the compound's crystal packing. []

Relevance: This compound is structurally related to N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide due to the presence of the 4-phenylpiperazin-1-yl moiety in both structures. This structural similarity suggests that both compounds could potentially target similar binding sites or interact with related biological pathways, despite the significant differences in their core structures. []

N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial, antifungal, and antitubercular properties. [] They were structurally characterized using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and FAB mass spectroscopy. []

Relevance: This series, although structurally different from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, emphasizes the importance of exploring different substituents on aromatic rings and heterocyclic systems to modify biological activity. The inclusion of a substituted phenyl ring in both the target compound and this series suggests a possible shared pharmacophoric element, despite the distinct overall structures. []

8-Chloro-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide (4a, NESS 0327)

Compound Description: This compound and its analogues represent a series of tricyclic pyrazoles investigated for their affinity towards cannabinoid receptors. [] The research focused on understanding the structure-activity relationship of these compounds by modifying the lead structure and evaluating their binding affinity for CB1 and CB2 receptors. []

Relevance: While structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, the study of NESS 0327 and its analogues highlights the importance of exploring different heterocyclic scaffolds, like pyrazoles, for their potential therapeutic applications. The use of molecular modeling in this study demonstrates a valuable approach to understanding ligand-receptor interactions, which could be applied to N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide to gain insights into its potential biological targets and optimize its structure for specific applications. []

N-(adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide

Compound Description: This synthetic cannabinoid is structurally related to ACBM-BZ-F, a known synthetic cannabinoid. [] Its identification in a criminal sample was achieved through comprehensive analysis using GC-MS, 1H and 13C NMR, and IR spectroscopy. []

Relevance: This compound, although structurally different from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, showcases the emergence of novel psychoactive substances, emphasizing the need for continuous monitoring and identification of such compounds in forensic contexts. []

N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives

Compound Description: This series of compounds was synthesized using a microwave-assisted approach, highlighting the efficiency of this method in organic synthesis. [] These compounds were specifically designed based on a four-component pharmacophoric model and were subsequently evaluated for their anticonvulsant activity and potential neurotoxicity. []

Relevance: While these compounds might appear structurally different from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide at first glance, they emphasize the importance of incorporating diverse heterocyclic moieties, such as azetidines and isoindoline-1,3-diones, to develop compounds with desired biological activities. Furthermore, this research highlights the importance of balancing efficacy with safety profiles during drug development, as demonstrated by the concurrent evaluation of anticonvulsant activity and neurotoxicity for these compounds. []

1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

Compound Description: This group of compounds was synthesized and evaluated for their potential as anticonvulsant agents. [] The compounds were designed with modifications to the substituents on the phenyl and benzothiazole rings, aiming to enhance their anticonvulsant activity while minimizing toxicity. []

Relevance: While structurally different from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, the research on 1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas highlights the importance of systematic structural modifications in drug design, particularly when targeting specific pharmacological profiles. []

N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide Derivatives

Compound Description: This series of compounds represents a group of positive allosteric modulators (PAMs) developed for the metabotropic glutamate receptor subtype 1 (mGlu1). [] They exhibited potent activity in potentiating both wild-type and mutant mGlu1 receptors, including those associated with schizophrenia. []

Relevance: While structurally dissimilar to N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, these compounds emphasize the therapeutic potential of targeting specific receptor subtypes and modulating their activity through allosteric mechanisms. The success of these mGlu1 PAMs in potentiating mutant receptors highlights the potential of developing targeted therapies for complex neurological disorders, an area where further research on N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide and its analogues could be explored. []

1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone

Compound Description: This compound incorporates a 3-phenylisoquinoline moiety linked to a 4-chloro-3-fluorophenyl group via a sulfur atom and an ethanone bridge. [] The crystal structure analysis revealed the spatial arrangement of different aromatic rings within the molecule. []

Relevance: While this compound is structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, it showcases the use of the 4-chloro-3-fluorophenyl group as a building block in organic synthesis. The presence of this shared moiety, although in a different chemical environment, suggests potential similarities in their synthetic routes or starting materials. []

2-[4-(3-{[(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl]-[1,2,4]oxadiazol-5-yl}-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor that exhibits favorable pharmacological properties, including excellent cross-species drug metabolism and pharmacokinetics (DMPK) profile. [] Its development involved the use of structure-guided drug design techniques to optimize its binding affinity, functional potency, and physicochemical characteristics. []

Relevance: Despite the significant structural difference from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, the development of BI 665915 highlights the effectiveness of rational drug design approaches in optimizing pharmacological properties. []

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

Compound Description: This compound, labeled with carbon-11, was developed as a PET radiotracer for imaging fatty acid amide hydrolase (FAAH) in the brain. [] It exhibits high binding affinity for FAAH and demonstrates favorable pharmacokinetic properties for in vivo imaging. []

Relevance: While structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, [11C]DPFC highlights the importance of incorporating appropriate radiolabels into molecules for developing valuable tools in medical imaging and preclinical research. This approach could be applied to N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide or its analogues to study their biodistribution, target engagement, and pharmacokinetic properties in vivo. []

1-(2',4'-Dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide and Analogues

Compound Description: This compound and its analogues belong to a series of tricyclic pyrazoles that demonstrate high affinity and selectivity for cannabinoid CB2 receptors. [] Compound 2a, a notable example from this series, exhibits single-digit nanomolar affinity for CB2 receptors and acts as an agonist in an in vitro model using human promyelocytic leukemia HL-60 cells. []

Relevance: While structurally different from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, the research on these CB2 ligands highlights the importance of exploring diverse heterocyclic scaffolds and the value of developing selective ligands for specific receptor subtypes, potentially leading to targeted therapies with reduced side effects. []

1-(Pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives

Compound Description: These compounds were designed and synthesized as potential α1 receptor antagonists, demonstrating significant antagonistic activity. [] The synthetic strategy involved a two-step process, utilizing 3-hydroxylpyridine derivatives and 3-chloro-1,2-epoxypropane as starting materials. []

Relevance: These derivatives, despite their distinct core structure, share the 4-phenylpiperazin-1-yl substructure with N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. The presence of this common motif suggests that both sets of compounds might interact with biological targets through similar molecular recognition events, although their overall pharmacological profiles might differ significantly due to the variations in their core structures. []

(3R,4S)-3-[4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097, 12a)

Compound Description: CP-283,097 represents a conformationally restricted analogue of CP-101,606, a known antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit. [] This compound exhibits high affinity for the NMDA receptor and demonstrates neuroprotective effects in vitro. []

Relevance: Although structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, the development of CP-283,097 exemplifies the strategy of designing conformationally restricted analogues to enhance target specificity and improve pharmacological properties. This approach could be applied to N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide to potentially enhance its selectivity for specific biological targets and optimize its therapeutic potential. []

1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (5)

Compound Description: This compound demonstrated potent anti-inflammatory and analgesic activities in both in vitro and in vivo models. [] Its mechanism of action involves the suppression of inflammatory mediators, including iNOS and COX-2. []

Relevance: This compound shares the 4-phenylpiperazin-1-yl moiety with N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, suggesting potential similarities in their interactions with biological targets, particularly those related to inflammation and pain pathways. []

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives

Compound Description: This series of compounds was synthesized using an ultrasound-assisted approach, highlighting the application of green chemistry principles in drug discovery. [] Several compounds within this series displayed promising anti-tubercular activity against Mycobacterium tuberculosis without exhibiting cytotoxicity against a human cancer cell line. []

Relevance: While structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, these compounds demonstrate the potential of incorporating a 3-chloro-4-oxoazetidine ring system into molecules designed for biological activity. This structural feature, although absent in the target compound, could be a valuable starting point for exploring new chemical entities with potential anti-tubercular properties. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: T2384 is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) that exhibits complex binding modes to both orthosteric and allosteric sites on the receptor. [] NMR spectroscopy studies revealed the dynamic nature of its interactions with PPARγ, highlighting the importance of considering multiple binding modes when investigating ligand-receptor interactions. []

Relevance: Although structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, the research on T2384 underscores the complexity of ligand-receptor interactions and the potential for multiple binding modes to contribute to the overall pharmacological profile of a compound. This knowledge is crucial when investigating the structure-activity relationship of N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide and developing analogues with improved potency or selectivity. []

Properties

CAS Number

303091-00-1

Product Name

N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Molecular Formula

C18H19ClFN3O

Molecular Weight

347.82

InChI

InChI=1S/C18H19ClFN3O/c19-16-12-14(6-7-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24)

InChI Key

NWQONDJVBAUOMR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.